molecular formula C7H6BrN3 B12944585 4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine

4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B12944585
M. Wt: 212.05 g/mol
InChI Key: HYXIIQJZIPPXKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:

    From Pyrrole Derivatives: This involves the cyclization of pyrrole derivatives under specific conditions.

    Via Bromohydrazone: This method utilizes bromohydrazone intermediates to form the desired compound.

    Formation of Triazinium Dicyanomethylide: This route involves the formation of a triazinium intermediate, which then undergoes further reactions to yield the target compound.

    Multistep Synthesis: A series of reactions involving different intermediates and reagents.

    Transition Metal Mediated Synthesis: Utilizing transition metals as catalysts to facilitate the formation of the compound.

    Rearrangement of Pyrrolooxadiazines: This method involves the rearrangement of pyrrolooxadiazines to form the desired triazine derivative.

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Cyclization Reactions: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .

Scientific Research Applications

4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds in the pyrrolo[2,1-f][1,2,4]triazine family:

    Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of COVID-19.

    Avapritinib: A kinase inhibitor used in cancer therapy, also containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.

    Brivanib Alaninate: An antitumorigenic drug with a similar structural framework.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

4-bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-6-7(8)9-4-10-11(5)6/h2-4H,1H3

InChI Key

HYXIIQJZIPPXKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2N1N=CN=C2Br

Origin of Product

United States

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